molecular formula C14H19BFNO3 B12520677 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one

Cat. No.: B12520677
M. Wt: 279.12 g/mol
InChI Key: WMFFLWVVJYARQO-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is a compound that features a boronic acid pinacol ester group, an amino group, and a fluorine atom attached to a phenyl ring. This compound is significant in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one typically involves a two-step substitution reaction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and halides . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The boronic acid pinacol ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the amino group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one is unique due to the combination of its boronic acid pinacol ester group, amino group, and fluorine atom. This combination imparts distinct reactivity and biological activity, making it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

1-[2-amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H19BFNO3/c1-8(18)9-6-10(11(16)7-12(9)17)15-19-13(2,3)14(4,5)20-15/h6-7H,17H2,1-5H3

InChI Key

WMFFLWVVJYARQO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)C(=O)C

Origin of Product

United States

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